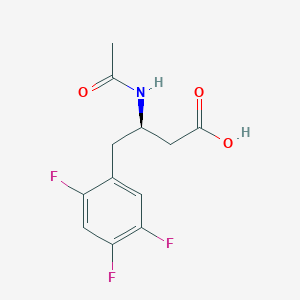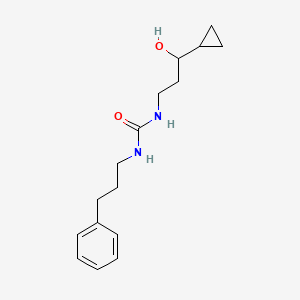
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural industries. CPPU is a potent cytokinin that can promote cell division and enhance fruit growth and yield. In recent years, CPPU has gained significant attention from researchers due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea acts as a cytokinin that can promote cell division and differentiation in plants. It can also regulate the expression of various genes related to plant growth and development. 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can stimulate the synthesis of auxin and gibberellin, which are essential hormones for plant growth. Furthermore, 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can inhibit the activity of enzymes that degrade cytokinins, leading to a prolonged effect of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea on plant growth.
Biochemical and physiological effects:
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can induce the formation of larger and more uniform fruits by promoting cell division and differentiation. It can also enhance the accumulation of sugars and organic acids in fruits, leading to improved flavor and nutritional quality. 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can increase the photosynthetic rate and chlorophyll content in leaves, resulting in higher biomass production. Additionally, 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can improve the water use efficiency of plants by regulating stomatal conductance and transpiration.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea has several advantages for lab experiments, such as its high purity, stability, and solubility in water. 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can also be easily applied to plants through foliar spray or root irrigation. However, 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can have different effects on different plant species and at different concentrations. Therefore, it is essential to optimize the 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea application method and concentration for each plant species.
Zukünftige Richtungen
There are several future directions for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea research. Firstly, the molecular mechanism of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea action in plants needs to be further elucidated. Secondly, the potential applications of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea in other fields, such as medicine and biotechnology, should be explored. Thirdly, the environmental impact of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea on soil and water quality needs to be assessed. Lastly, the development of new 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea derivatives with improved efficacy and safety is needed.
Synthesemethoden
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can be synthesized through several methods, including the reaction of 3-cyclopropyl-3-hydroxypropylamine with phenylacetyl chloride, followed by the reaction with urea. Another method involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with phenyl isocyanate, followed by the reaction with urea. Both methods have been reported to yield high purity 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea has been extensively studied in the field of plant physiology and agriculture. The application of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea can significantly increase the yield and quality of various fruits, such as grapes, kiwifruit, and apples. 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea has also been used to improve the shelf life of fruits by delaying the ripening process. Furthermore, 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea has been shown to enhance the resistance of plants to various biotic and abiotic stresses, such as drought, salt stress, and fungal infections.
Eigenschaften
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-15(14-8-9-14)10-12-18-16(20)17-11-4-7-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMKOCZRZJUUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2618801.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2618802.png)
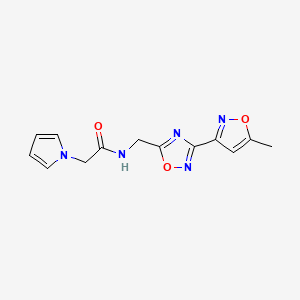
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2618804.png)

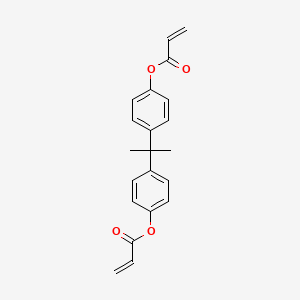
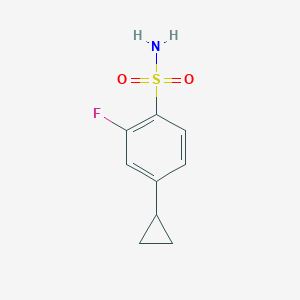
![ethyl 2-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2618810.png)
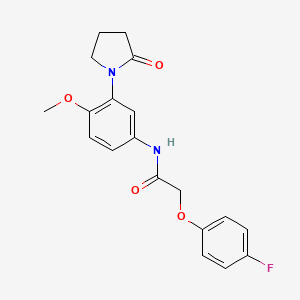
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2618813.png)
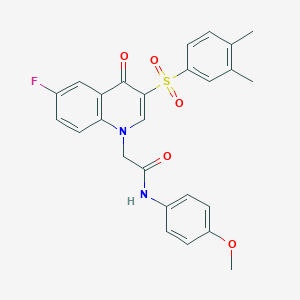
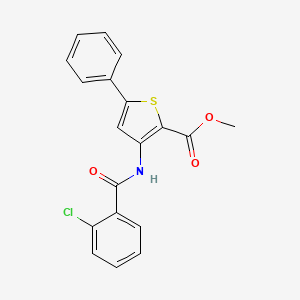
![(E)-3-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2618821.png)
